molecular formula C11H16ClN3O B8628585 1-(2-((5-Chloropyridin-3-yl)oxy)ethyl)piperazine

1-(2-((5-Chloropyridin-3-yl)oxy)ethyl)piperazine

Cat. No.: B8628585
M. Wt: 241.72 g/mol
InChI Key: WIZKWARNMXQYQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-((5-Chloropyridin-3-yl)oxy)ethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 5-chloro-3-pyridyloxy group

Preparation Methods

The synthesis of 1-(2-((5-Chloropyridin-3-yl)oxy)ethyl)piperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions, leading to the formation of the piperazine ring . Another approach involves the use of palladium-catalyzed cyclization reactions, which provide an efficient route to arylpiperazines under aerobic conditions . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.

Chemical Reactions Analysis

1-(2-((5-Chloropyridin-3-yl)oxy)ethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include palladium catalysts, bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-((5-Chloropyridin-3-yl)oxy)ethyl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-((5-Chloropyridin-3-yl)oxy)ethyl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-(2-((5-Chloropyridin-3-yl)oxy)ethyl)piperazine can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H16ClN3O

Molecular Weight

241.72 g/mol

IUPAC Name

1-[2-(5-chloropyridin-3-yl)oxyethyl]piperazine

InChI

InChI=1S/C11H16ClN3O/c12-10-7-11(9-14-8-10)16-6-5-15-3-1-13-2-4-15/h7-9,13H,1-6H2

InChI Key

WIZKWARNMXQYQV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCOC2=CC(=CN=C2)Cl

Origin of Product

United States

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